3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid
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Overview
Description
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid is a chemical compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-4-oxoquinoline.
Alkylation: The 7-chloro-4-oxoquinoline undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as crystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different halogen or functional group substitutions.
Scientific Research Applications
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with similar antibacterial properties.
Levofloxacin: Another quinolone antibiotic known for its broad-spectrum activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other quinolones. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
3-(7-chloro-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-1-2-9-10(7-8)14(5-3-11(9)15)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChI Key |
ILFOMYQGZVIHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C=CC2=O)CCC(=O)O |
Origin of Product |
United States |
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